molecular formula C12H11F3N4O2 B7955669 1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole trifluoro acetate

1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole trifluoro acetate

Cat. No.: B7955669
M. Wt: 300.24 g/mol
InChI Key: ZRSYGWIKICFJAA-UHFFFAOYSA-N
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Description

1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole trifluoro acetate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyridine ring fused to a tetrahydro-pyrrolo[3,4-c]pyrazole core, with a trifluoro acetate group attached, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole trifluoro acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the reaction with a suitable pyrazole precursor under acidic or basic conditions can lead to the formation of the desired heterocyclic core. The trifluoro acetate group is then introduced through esterification or acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole trifluoro acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole trifluoro acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole trifluoro acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole trifluoro acetate is unique due to its specific combination of a pyridine ring, a tetrahydro-pyrrolo[3,4-c]pyrazole core, and a trifluoro acetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4.C2HF3O2/c1-2-4-12-10(3-1)14-9-7-11-5-8(9)6-13-14;3-2(4,5)1(6)7/h1-4,6,11H,5,7H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSYGWIKICFJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N(N=C2)C3=CC=CC=N3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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